molecular formula C18H20N4O3 B2457660 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 955799-84-5

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2457660
CAS No.: 955799-84-5
M. Wt: 340.383
InChI Key: WTEFRHIBVYRMNQ-UHFFFAOYSA-N
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Description

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

Studies on related 5-nitrofurans with heterocyclic substituents, including 1,3,4-oxadiazole derivatives, have explored their carcinogenic potential. One study investigated the carcinogenicity of eight 5-nitrofurans in rats, finding significant incidences of tumors in various tissues. Although the compound was not directly studied, the research highlights the importance of assessing the carcinogenic risk of related compounds (Cohen et al., 1975).

Synthetic Applications

Several studies focus on the synthetic utility of 1,3,4-oxadiazole derivatives. For instance, research on the dimerization of indole-3-acetic acid derivatives in trifluoroacetic acid demonstrated the formation of complex structures related to indolocarbazole alkaloids (Bergman et al., 1995). Another study showed the versatility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences, indicating the potential of related 1,3,4-oxadiazole compounds in organic synthesis (Moormann et al., 2004).

Anti-inflammatory Activity

Compounds with 1,3,4-oxadiazole structures have been evaluated for their anti-inflammatory properties. One study synthesized 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles and found them to possess significant anti-inflammatory activity, showcasing the therapeutic potential of these derivatives (Nargund et al., 1994).

Anticancer Potential

Research into 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors for small lung cancer treatment suggests that these compounds could offer new avenues for cancer therapy (Panchal et al., 2020).

Luminescence Properties

The luminescence properties of 1,3,4-oxadiazole acetamide derivatives have been studied, particularly in their complexes with Eu(III) and Tb(III). These studies provide insights into the applications of such compounds in materials science, especially for their luminescent properties (Zhang et al., 2015).

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-20-21-18(25-12)16-9-13-5-2-3-7-15(13)22(16)11-17(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEFRHIBVYRMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.